molecular formula C9H12N2O3 B13155334 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13155334
M. Wt: 196.20 g/mol
InChI Key: UBAFTIDKLQEGEF-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound features a methoxyethyl group at position 2, a methyl group at position 5, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyethyl and methyl groups through alkylation reactions. The carboxylic acid group is often introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-(1-Formylethyl)-5-methylpyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(1-Methoxyethyl)-5-methylpyrimidine-4-methanol.

Scientific Research Applications

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxyethyl)-5-ethylpyrimidine-4-carboxylic acid
  • 2-(1-Methoxyethyl)-5-methylpyridine-4-carboxylic acid
  • 2-(1-Methoxyethyl)-5-methylpyrimidine-3-carboxylic acid

Uniqueness

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the methoxyethyl group at position 2 and the carboxylic acid group at position 4 provides distinct chemical properties and reactivity compared to other similar compounds. This unique structure can result in different biological activities and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1-methoxyethyl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-5-4-10-8(6(2)14-3)11-7(5)9(12)13/h4,6H,1-3H3,(H,12,13)

InChI Key

UBAFTIDKLQEGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C(C)OC

Origin of Product

United States

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